Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
Overview
Description
This compound is also known as Cyclophosphamide . It is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy . It cross-links DNA, causes strand breakage, and induces mutations .
Molecular Structure Analysis
The empirical formula of Cyclophosphamide is C7H15Cl2N2O2P . Its molecular weight is 279.10 . The SMILES string representation is [H]O [H].ClCCN (CCCl)P1 (=O)NCCCO1 .Physical And Chemical Properties Analysis
Cyclophosphamide is soluble in water at 0.1 g/mL, producing a clear, colorless solution . Its melting point is between 49-51 °C .Scientific Research Applications
Mass Spectrometric Characterization
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide, known for its use in antitumor agents like cyclophosphamide, has been characterized using mass spectrometry. This includes studying hydroperoxy and alkylthio derivatives, demonstrating the existence of diastereomers and the utilization of derivatization methods for quantitative isolation and identification of activated metabolic intermediates from biological material (Przybylski et al., 1977).
Synthesis and Antitumor Activity Analysis
Research has been conducted on the synthesis of cyclophosphamide analogs, including benzo annulated cyclophosphamide and related systems, to assess potential increased antitumor activity. This has led to the identification of various compounds with differing degrees of activity in antitumor evaluations (Ludeman & Zon, 1975).
Metabolic Studies and Derivative Synthesis
Metabolic studies have focused on understanding the excretion and action modes of this compound and its derivatives, leading to the synthesis of deuterium-labeled analogs. These studies are crucial for the quantitative analysis of the drug and its metabolites in human body fluids (Griggs & Jarman, 1975).
Novel Synthetic Routes
There has been development in novel synthetic routes for various enantiomers of this compound starting from natural sources like L-tartaric acid. This includes the synthesis of 2-(bis-(2-chloroethyl)-amino)-5-benzyloxy-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide and its intermediates and products (Zhang Ming, 1992).
Application in Deuterium Labelling and Mass Spectrometry
The use of deuterium labelling and mass spectrometry has been applied to study the metabolism of the enantiomers of cyclophosphamide. This method allows for the monitoring of differential metabolism of the enantiomers, aiding in the quantification of the drug and its metabolites in biological samples (Cox et al., 1977).
Safety And Hazards
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSZJFSUYZICDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCOP1(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944716 | |
Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-2H-1,3,2-oxazaphosphorine 2-oxide | |
CAS RN |
22089-17-4 | |
Record name | 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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